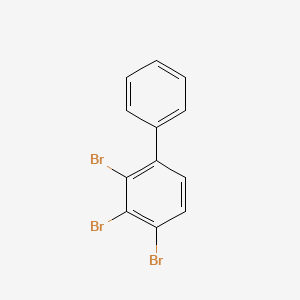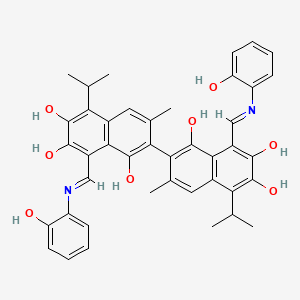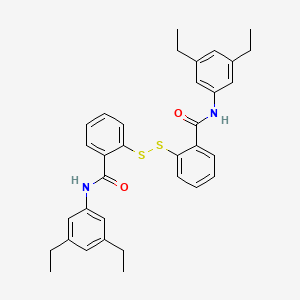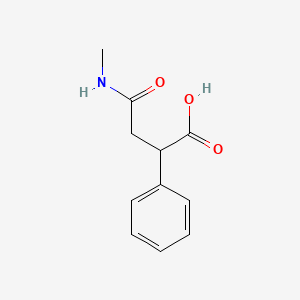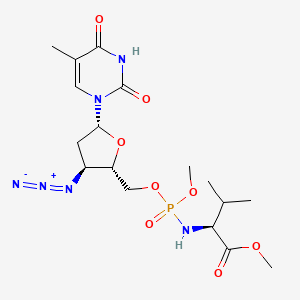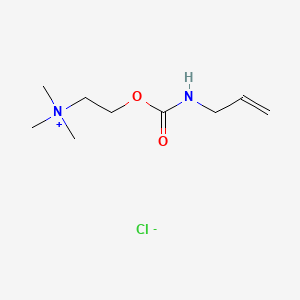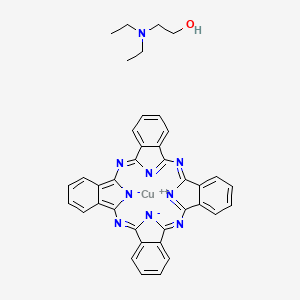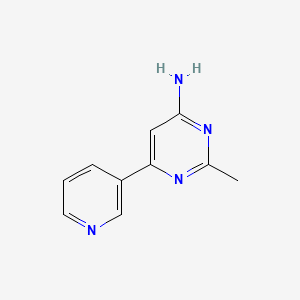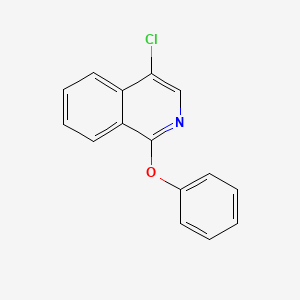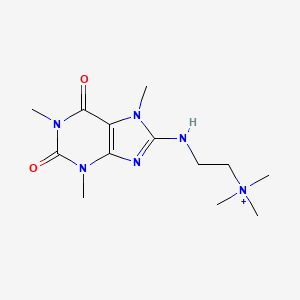
2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro-: is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique combination of bromine, fluorine, and chlorine substituents, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. The starting materials often include indazole derivatives and halogenated aromatic compounds. Common synthetic routes may involve:
Halogenation: Introduction of bromine and fluorine atoms to the aromatic ring.
Cyclization: Formation of the indazole core through cyclization reactions.
Chlorination: Addition of chlorine to the tetrahydroindazole structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the halogen substituents, potentially altering the compound’s biological activity.
Substitution: The halogen atoms (bromine, fluorine, chlorine) can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, each with potentially unique biological activities.
科学的研究の応用
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a molecular framework that can interact with biological targets such as enzymes and receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application.
類似化合物との比較
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share a similar indole core structure.
Other Halogenated Indazoles: Compounds with different halogen substituents, such as 2H-Indazole, 2-(4-chloro-2-fluorophenyl)-3-bromo-4,5,6,7-tetrahydro-.
Uniqueness: The unique combination of bromine, fluorine, and chlorine in 2H-Indazole, 2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydro- distinguishes it from other indazole derivatives. This specific arrangement of halogens may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
63419-00-1 |
|---|---|
分子式 |
C13H11BrClFN2 |
分子量 |
329.59 g/mol |
IUPAC名 |
2-(4-bromo-2-fluorophenyl)-3-chloro-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H11BrClFN2/c14-8-5-6-12(10(16)7-8)18-13(15)9-3-1-2-4-11(9)17-18/h5-7H,1-4H2 |
InChIキー |
JXVYCEKVYOHOAK-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NN(C(=C2C1)Cl)C3=C(C=C(C=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


